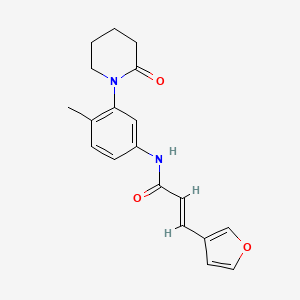
(E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties could include reactivity, acidity or basicity, and redox potential.科学的研究の応用
Inhibition of SARS Coronavirus Helicase
A novel chemical compound closely related to (E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, has been identified as a suppressor of the enzymatic activities of SARS coronavirus helicase. Through ATP hydrolysis and double-stranded DNA unwinding assays, it was determined to have an inhibitory effect, suggesting potential use in developing inhibitors against SARS coronavirus (Lee et al., 2017).
Enantioselective Ene-reduction by Marine and Terrestrial Fungi
Research involving the green organic chemistry synthesis of closely related compounds under microwave radiation has utilized filamentous marine and terrestrial-derived fungi for the first ene-reduction of acrylamide derivatives. The study achieved high isolated yield and enantiomeric excess, with the absolute configuration of the products determined by electronic circular dichroism (ECD) spectra calculations. This work showcases the potential for microbial biotransformation in organic synthesis and the development of enantioselective methodologies (Jimenez et al., 2019).
Crystal Structure Analysis
The crystal structure analysis of similar N-tosylacrylamide compounds revealed the conformation about the C=C bond is E, providing insights into the stereochemical preferences of these molecules. Such studies are crucial for understanding the physical and chemical properties of potential pharmaceuticals and could inform the design of new compounds with desired biological activities (Cheng et al., 2016).
Mitigation of Food Contaminants
Research has also explored the mitigation of acrylamide and furanic compounds, known to be toxic and possibly carcinogenic, in heat-treated foods. Strategies discussed include technological measures and preventive strategies based on the use of asparaginase and thermal input reduction. This highlights the compound's relevance in improving food safety and reducing consumer intake of potentially harmful substances (Anese et al., 2013).
Safety And Hazards
This involves studying the toxicological profile of the compound. It includes its health hazards, physical and chemical hazards, environmental hazards, and first aid measures.
将来の方向性
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior.
I hope this general outline helps! If you have a specific question about any of these steps, feel free to ask.
特性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-7-16(12-17(14)21-10-3-2-4-19(21)23)20-18(22)8-6-15-9-11-24-13-15/h5-9,11-13H,2-4,10H2,1H3,(H,20,22)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSFOSJHPUFMIS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=COC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=COC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

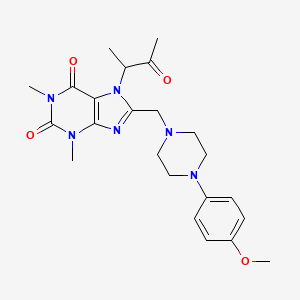
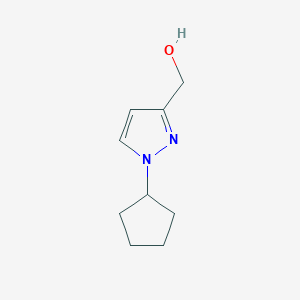
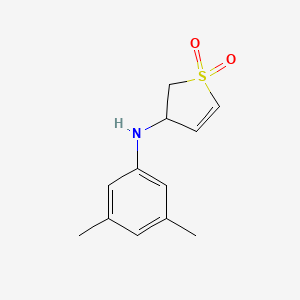
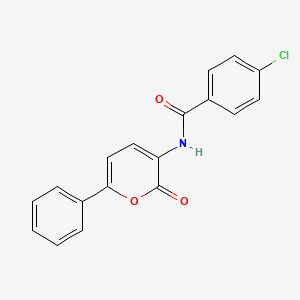
![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)
![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)
![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)
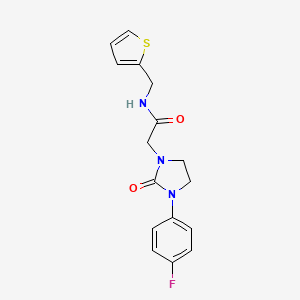
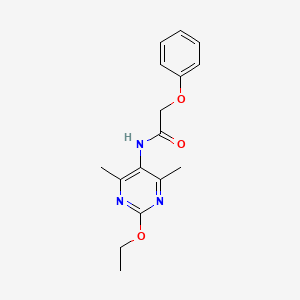
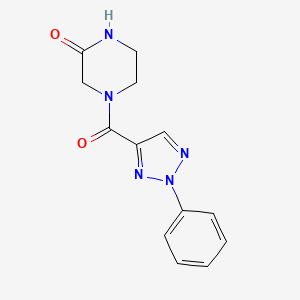
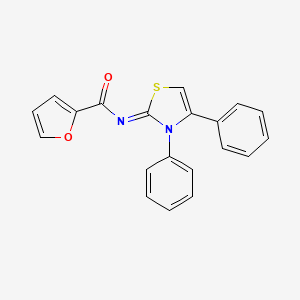
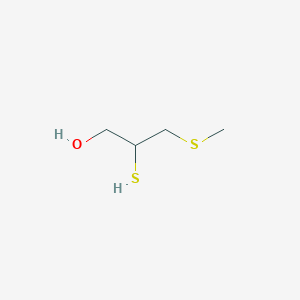
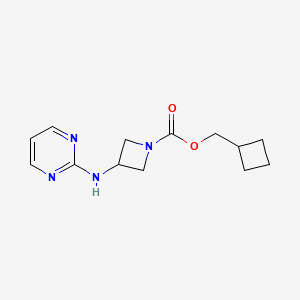
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)